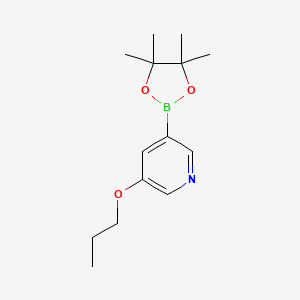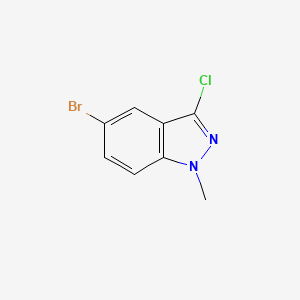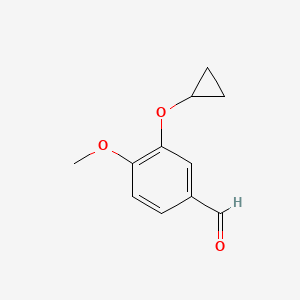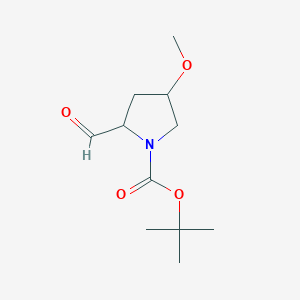![molecular formula C11H11N3 B1379111 [2,3'-Bipyridin]-5-ylmethanamine CAS No. 1255636-89-5](/img/structure/B1379111.png)
[2,3'-Bipyridin]-5-ylmethanamine
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic methods (like IR, NMR, Mass spectrometry) to determine the structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Silver Colloid Binding and Rhenium Complexes :
- Montgomery et al. (2011) studied the binding behavior of disulfide-tethered bipyridine ligands and their fac-tricarbonylrhenium(I) complexes. They found that these complexes show enhanced detection limits on surfaces due to the presence of disulfide tethers. This research suggests applications in surface-enhanced Raman spectroscopy (SERS) and metal detection (Montgomery, Pelleteret, Bell, & Fletcher, 2011).
Photolabile Caging Groups for Amines :
- Zayat, Salierno, & Etchenique (2006) described the use of ruthenium bis(bipyridine) complexes as photolabile protecting groups. This is significant for biology as these complexes can release amines upon exposure to light, making them useful for controlled drug delivery and photoactivated therapies (Zayat, Salierno, & Etchenique, 2006).
Bipyridine Derivatives in Metal-Complexing Molecular Rods :
- The synthesis of brominated bipyridines, as discussed by Schwab, Fleischer, & Michl (2002) , is crucial for creating metal-complexing molecular rods. These compounds have potential applications in molecular electronics and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Lanthanide Luminescence Sensitization :
- Xu et al. (2008) explored the sensitization of lanthanide luminescence in heterotetranuclear complexes. These findings have implications for the development of new luminescent materials and sensors (Xu, Zhang, Chen, Shi, & Chen, 2008).
Thiol-Reactive Luminescent Agents for Imaging :
- Amoroso et al. (2008) developed a thiol-reactive luminescent agent that accumulates in mitochondria, highlighting its potential in fluorescence microscopy and cellular imaging (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Coordination Chemistry and Magnetism in Lanthanide Complexes :
- Research by Schultz et al. (2002) on the coordination of bipyridyl to ytterbocenes provides insights into the magnetic properties of these compounds, which can be applied in materials science and coordination chemistry (Schultz, Boncella, Berg, Tilley, & Andersen, 2002).
Metal-Organic Frameworks for Sensing and Pre-concentration :
- Lin et al. (2015) discovered that metal-organic frameworks lined with bipyridyl moieties can pre-concentrate and detect metal ions effectively. This could lead to advancements in sensing technologies (Lin, Hong, Zhang, Huang, Wang, & Lin, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBNOXFGYISRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





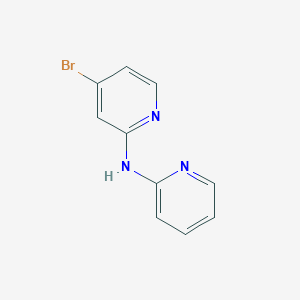
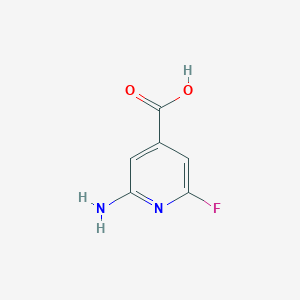
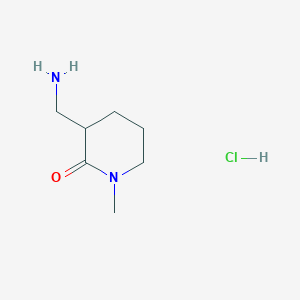
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)
![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)


